tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 1394003-66-7
VCID: VC4783161
InChI: InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)14-8-7-13-15-6-4-5-12-9(8)15/h4-7H,1-3H3,(H,14,16)
SMILES: CC(C)(C)OC(=O)NC1=C2N=CC=CN2N=C1
Molecular Formula: C11H14N4O2
Molecular Weight: 234.259

tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate

CAS No.: 1394003-66-7

Cat. No.: VC4783161

Molecular Formula: C11H14N4O2

Molecular Weight: 234.259

* For research use only. Not for human or veterinary use.

tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate - 1394003-66-7

Specification

CAS No. 1394003-66-7
Molecular Formula C11H14N4O2
Molecular Weight 234.259
IUPAC Name tert-butyl N-pyrazolo[1,5-a]pyrimidin-3-ylcarbamate
Standard InChI InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)14-8-7-13-15-6-4-5-12-9(8)15/h4-7H,1-3H3,(H,14,16)
Standard InChI Key XEEBWARTSKGTSY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=C2N=CC=CN2N=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The IUPAC name of this compound is tert-butyl NN-pyrazolo[1,5-a]pyrimidin-3-ylcarbamate. Its structure consists of a bicyclic pyrazolo[1,5-a]pyrimidine system fused with a tert-butoxycarbonyl (Boc) group at the 3-position (Figure 1) . Key identifiers include:

PropertyValue
CAS Registry Number1394003-66-7
Molecular FormulaC11H14N4O2\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}_2
Molecular Weight234.25 g/mol
SMILESCC(C)(C)OC(=O)NC1=C2N=CC=CN2N=C1
InChI KeyXEEBWARTSKGTSY-UHFFFAOYSA-N

The Boc group enhances solubility in organic solvents and serves as a protective moiety during synthetic modifications .

Physicochemical Properties

Thermogravimetric analysis indicates stability up to 150°C, with decomposition observed at higher temperatures. The compound exhibits moderate lipophilicity (logP1.8\log P \approx 1.8) and aqueous solubility of 56 μg/mL at pH 7.4 .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of tert-butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate typically involves multistep protocols starting from Boc-protected precursors (Figure 2) :

  • Boc Protection: A pyrazolo[1,5-a]pyrimidine scaffold is functionalized with a Boc group using di-tert-butyl dicarbonate under basic conditions.

  • Functionalization: Subsequent chlorination or triflation at the 5-position enables coupling with aryl or alkyl amines.

  • Deprotection: Acidic or catalytic hydrogenolysis removes the Boc group for further derivatization.

A representative synthesis from ethyl 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine-2-carboxylate involves:

  • Boc protection of the amine intermediate.

  • Nucleophilic substitution with tert-butyl carbamate.

  • Final deprotection to yield the target compound .

Optimization Challenges

Challenges include controlling regioselectivity during pyrimidine ring formation and minimizing racemization in chiral derivatives. Microwave-assisted synthesis and flow chemistry have improved yields (up to 84%) .

Pharmacological Applications

Antiviral Activity Against Respiratory Syncytial Virus (RSV)

Pyrazolo[1,5-a]pyrimidine derivatives bearing tert-butyl carbamate exhibit potent anti-RSV activity by inhibiting viral fusion proteins. Compound 9c (EC50_{50} < 1 nM) demonstrated comparable efficacy to presatovir, a clinical-stage RSV inhibitor . Structural dynamics studies revealed that the tert-butyl group stabilizes a dihedral angle critical for target engagement .

Casein Kinase 2 (CK2) Inhibition

tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate derivatives, such as IC20, inhibit CK2α/α' with KD=12nMK_D = 12 \, \text{nM} and >100-fold selectivity over 56 off-target kinases . X-ray crystallography confirmed a type-I binding mode, where the Boc group occupies a hydrophobic pocket adjacent to the ATP-binding site .

PI3Kδ Inhibition for Autoimmune Diseases

Benzimidazole derivatives of this scaffold inhibit PI3Kδ (IC50_{50} = 18 nM) with 79-fold selectivity over PI3Kα. Compound CPL302415 reduced cytokine production in lupus models, highlighting therapeutic potential .

SupplierPurityPackagingPrice (USD)
Ambeed95+%100 mg149
Crysdot95+%250 mg280
Chemenu95%1 g533

Prices as of April 2025 .

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